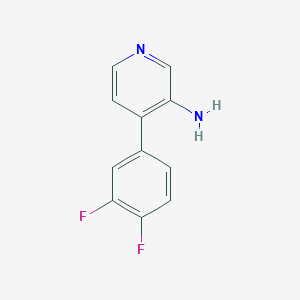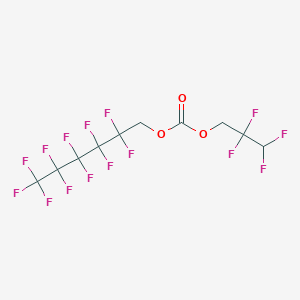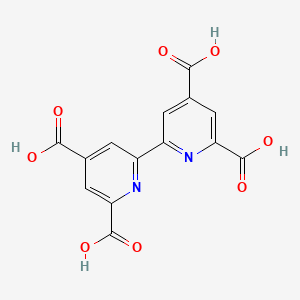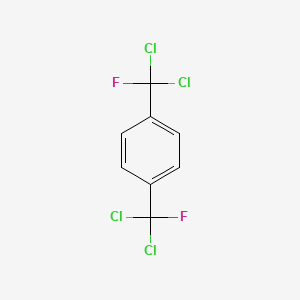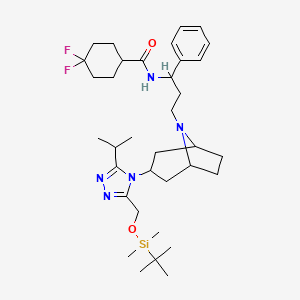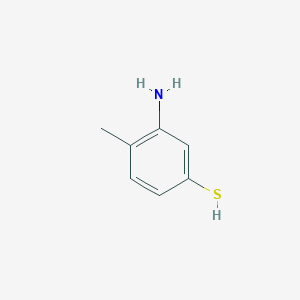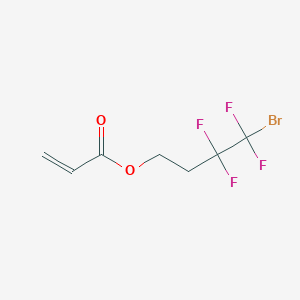
4-Bromo-3,3,4,4-tetrafluorobutyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is an organofluorine compound known for its unique chemical properties and applications. It is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and stability. This compound is used in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutene with acrylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves large-scale reactions using specialized equipment to handle the reactive intermediates and maintain safety standards. The process often includes steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Radical initiators or catalysts are used to promote polymerization, often conducted at elevated temperatures.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate.
Addition Reactions: Polymers with specific properties tailored for industrial applications.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of specialty polymers and coatings with enhanced properties
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves its reactivity towards nucleophiles and radicals. The bromine atom acts as a leaving group in substitution reactions, while the acrylate group participates in polymerization. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which stabilize the intermediates and transition states .
Comparison with Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutene
- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol
Comparison: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is unique due to the presence of both bromine and acrylate groups, which confer distinct reactivity and applications. Compared to 4-Bromo-3,3,4,4-tetrafluorobutene, it has an additional acrylate group that allows for polymerization. In contrast to 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, it lacks the hydroxyl group, making it more suitable for certain synthetic applications .
Properties
CAS No. |
193758-80-4 |
|---|---|
Molecular Formula |
C7H7BrF4O2 |
Molecular Weight |
279.03 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) prop-2-enoate |
InChI |
InChI=1S/C7H7BrF4O2/c1-2-5(13)14-4-3-6(9,10)7(8,11)12/h2H,1,3-4H2 |
InChI Key |
YJUPZVHPECDZFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


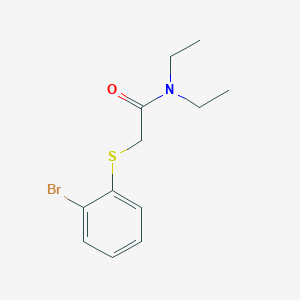
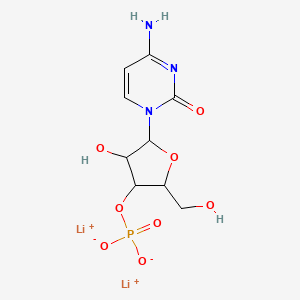
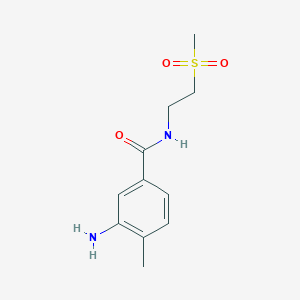
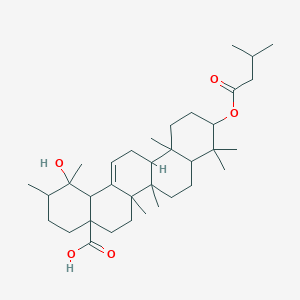
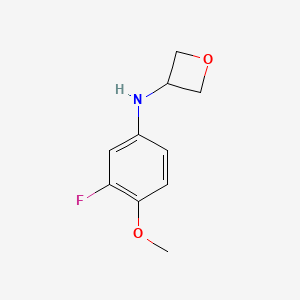
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
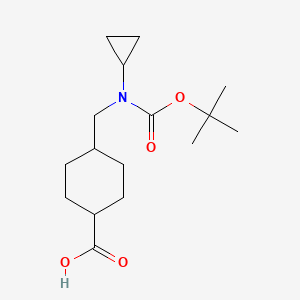
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
